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molecular formula C9H6N2O3 B1417650 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid CAS No. 33986-75-3

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Cat. No. B1417650
M. Wt: 190.16 g/mol
InChI Key: WARFZQDQEUGANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367824B2

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 1.00 g (5.5 mmol) of 5-carboxyanthranilic acid, 2.30 g (22.0 mmol) of methyl orthoformate, 1.70 g (22.0 mmol) of ammonium acetate, and 4.0 mL of methanol. The reaction was carried out at 120° C. for 3 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 40 mL of water and 10 mL of hydrochloric acid (1 mol/L) were added to the reaction mixture. The resulting aqueous mixture was stirred for 15 minutes and filtered to give 0.96 g (isolated yield: 84%, purity: 91% in terms of area percentage determined by high performance liquid chromatography) of 6-carboxyquinazolin-4-one as a yellow crystalline product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[C:8]([C:9](O)=[O:10])[C:7]([NH2:13])=[CH:6][CH:5]=1)([OH:3])=[O:2].[CH:14]([O-])([O-])OC.C([O-])(=O)C.[NH4+:23].Cl>O.CO>[C:1]([C:4]1[CH:12]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:13]=[CH:14][NH:23][C:9]2=[O:10])([OH:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C(C(=O)O)=C1)N
Step Two
Name
methyl orthoformate
Quantity
2.3 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting aqueous mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10-mL volume stainless steel pressure-resistant vessel were placed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(NC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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